4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-5-carboxamide is an organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
The synthesis of 4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate pyrazole derivatives with amines under controlled conditions. One common method includes the cyclization of 1,3-diketones with hydrazines, followed by subsequent functionalization to introduce the amino and carboxamide groups . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity, involving catalysts and specific temperature and pressure settings.
Chemical Reactions Analysis
4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar compounds to 4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-5-carboxamide include:
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: This compound shares a similar pyrazole core but differs in the substituents attached to the pyrazole ring.
5-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide: Another related compound with variations in the amino and carboxamide groups.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
4-amino-N,N-diethyl-2-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-5-14(6-2)11(16)10-9(12)7-13-15(10)8(3)4/h7-8H,5-6,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINHTHZYDASYCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=NN1C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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